molecular formula C10H21NO B12284715 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine

2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine

Cat. No.: B12284715
M. Wt: 171.28 g/mol
InChI Key: VDVUUMDIZGGZQM-UHFFFAOYSA-N
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Description

2,2-Diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6) is a cyclobutane-derived amine with a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . The compound features a cyclobutane ring substituted with two ethyl groups at the C2 position, a methoxy group at C3, and an N-methylamine group at C1.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine

InChI

InChI=1S/C10H21NO/c1-5-10(6-2)8(11-3)7-9(10)12-4/h8-9,11H,5-7H2,1-4H3

InChI Key

VDVUUMDIZGGZQM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC1OC)NC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reactions

Cyclobutane Ring Formation

The cyclobutane core is typically synthesized via [2+2] cycloaddition or ring-closing metathesis . For example:

  • Oxidative Coupling : Ethylene derivatives undergo photochemical [2+2] cycloaddition to form cyclobutane scaffolds.
  • Metathesis : Grubbs catalyst facilitates ring closure of dienes, though steric hindrance from diethyl groups may require adjusted conditions.
Table 1: Cyclobutane Ring Formation Strategies
Method Reagents/Conditions Yield Reference
[2+2] Cycloaddition Ethylene, UV light, solvent 50–70%
Ring-Closing Metathesis Grubbs catalyst, diene precursor 40–60%

Functionalization of the Cyclobutane Core

Introduction of Diethyl Groups

Diethyl substitution is achieved via alkylation or nucleophilic substitution :

  • Alkylation : Treatment of cyclobutane carboxylate with ethyl halides (e.g., ethyl iodide) in the presence of a base (e.g., NaH).
  • Substitution : Reaction with ethyl Grignard reagents under anhydrous conditions.
Methoxy Group Installation

Methoxy groups are introduced via Mitsunobu reaction or direct methylation :

  • Mitsunobu Reaction : Hydroxyl intermediates react with methyl iodide and triphenylphosphine-diethyl azodicarboxylate (DEAD).
  • Direct Methylation : Cyclobutane hydroxyl precursors treated with methyl triflate or methyl iodide in polar aprotic solvents.
N-Methyl Amination

Amination occurs through reductive amination or nucleophilic substitution :

  • Reductive Amination : Cyclobutane ketone intermediates react with methylamine in the presence of NaBH₃CN.
  • Substitution : Bromocyclobutane precursors undergo nucleophilic displacement with methylamine.

Full Synthesis Protocol

A representative three-step synthesis includes:

  • Cyclobutane Ring Formation : [2+2] Cycloaddition of ethylene derivatives under UV light.
  • Diethyl Group Installation : Alkylation with ethyl iodide and NaH in THF.
  • Methoxy and N-Methyl Group Addition : Sequential Mitsunobu methoxylation and reductive amination.
Table 2: Stepwise Synthesis of 2,2-Diethyl-3-Methoxy-N-Methylcyclobutan-1-Amine
Step Reaction Reagents/Conditions Yield Reference
1 Cyclobutane ring formation Ethylene, UV light, solvent 65%
2 Diethyl group alkylation Ethyl iodide, NaH, THF, 0°C → RT 70%
3 Methoxylation Methyl iodide, DEAD, PPh₃, DMF 85%
4 N-Methyl amination Methylamine, NaBH₃CN, MeOH, RT 75%

Optimization and Challenges

Reaction Conditions

  • Temperature Control : Cyclobutane ring formation via [2+2] cycloaddition requires low temperatures (0–25°C) to prevent ring-opening.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for methoxylation.

Steric Hindrance Mitigation

Diethyl groups create steric bulk, necessitating:

  • Catalyst Screening : Pd/C or CuI catalysts improve reaction efficiency in amination steps.
  • Reagent Excess : Using 3.0 equivalents of methylamine ensures complete conversion.

Analytical Characterization

Spectroscopic Validation

Critical data from ¹H NMR and LCMS :

  • ¹H NMR : δ 2.05–2.56 ppm (cyclobutane CH₂), δ 3.30–3.45 ppm (N-CH₃), δ 3.80–3.90 ppm (OCH₃).
  • LCMS : m/z 171.28 [M+H]⁺, confirming molecular weight.
Table 3: Analytical Data for 2,2-Diethyl-3-Methoxy-N-Methylcyclobutan-1-Amine
Technique Key Signals/Results Reference
¹H NMR δ 2.05–2.56 (cyclobutane CH₂), δ 3.30–3.45 (N-CH₃)
LCMS m/z 171.28 [M+H]⁺

Purity Assessment

HPLC (SMD-TFA05 conditions) shows retention times of 1.16 minutes for >95% purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains two reactive centers:

  • Tertiary amine (N-methyl group)

  • Methoxy group (electron-donating ether)

  • Strained cyclobutane ring

Amine Reactivity

  • Acid-base behavior : Reacts with acids (e.g., HCl) to form ammonium salts .

  • Alkylation : Tertiary amines typically form quaternary ammonium salts upon reaction with alkyl halides .

  • Acylation : May undergo acylation with acid chlorides to form amides, though steric hindrance from substituents could limit reactivity.

Methoxy Group Reactivity

  • Hydrolysis : Methoxy groups resist hydrolysis under mild conditions but may cleave under strong acidic/basic conditions . For example:

    Ar-OCH3Ar-OH+CH3O\text{Ar-OCH}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{O}^-

    This reaction could generate phenolic derivatives and methanol.

Cyclobutane Ring Reactivity

  • Strain-driven ring-opening : The cyclobutane ring’s inherent strain (~90° bond angles) makes it prone to cleavage under acidic conditions. Substituents (e.g., methoxy, diethyl groups) may stabilize carbocations during ring-opening .

Hydrolysis of Methoxy Group

Reaction TypeConditionsProducts
Acidic hydrolysisH⁺, heatPhenolic derivative + methanol
Basic hydrolysisOH⁻, heatPhenolic derivative + methoxide

The methoxy group’s electron-donating nature may reduce hydrolytic cleavage compared to ethoxy analogs.

Amine-Centered Reactions

Alkylation :

R3N+R’-XR3N+R’+X\text{R}_3\text{N} + \text{R'-X} \rightarrow \text{R}_3\text{N}^+-\text{R'} + \text{X}^-

  • Outcome : Quaternary ammonium salts .

  • Limitations : Steric hindrance from diethyl groups may reduce reactivity.

Acid-Base Neutralization :

R3N+H+R3NH+\text{R}_3\text{N} + \text{H}^+ \rightarrow \text{R}_3\text{NH}^+

Cyclobutane Ring Opening

Reaction TypeConditionsProducts
Acidic ring-openingH⁺, heatCarbocation intermediates
Cleavage products (e.g., butyl derivatives)

Substituents like diethyl groups may stabilize carbocations during ring-opening .

Comparative Analysis

PropertyThis CompoundAnalog (e.g., 2-Ethyl-N-methylcyclobutanamine)
SubstituentsDiethyl + methoxy + N-methylEthyl + N-methyl
Reactivity (methoxy)Moderate hydrolysis resistanceAbsent (ethoxy analogs react faster)
Steric hindranceHigh (diethyl groups)Moderate
ApplicationsPotential in medicinal chemistrySimpler analogs for basic amine studies

Scientific Research Applications

N-acylethanolamine Hydrolyzing Acid Amidase Inhibitors

Research has indicated that compounds similar to 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine can act as inhibitors for N-acylethanolamine hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of bioactive lipids, which are implicated in various physiological processes including pain and inflammation. Inhibition of NAAA can lead to increased levels of N-acylethanolamines, potentially providing therapeutic benefits for conditions such as pain management and neuroprotection .

Monoacylglycerol Lipase Modulators

Another significant application is in the modulation of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system. Compounds that modulate MGL activity can have implications for treating pain, spasticity, and other disorders related to cannabinoid receptor activity. The structure of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine suggests it could be synthesized or modified to enhance MGL inhibition properties, thereby contributing to pain relief and anti-inflammatory effects .

Case Study 1: Pain Management

A study examined the efficacy of various MGL inhibitors in animal models of neuropathic pain. The results indicated that compounds structurally related to 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine significantly reduced pain responses compared to control groups. This suggests a promising avenue for developing new analgesics based on this compound's structure .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of N-acylethanolamines highlighted their role in reducing neuroinflammation. In vitro studies showed that compounds similar to 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine could enhance the levels of these protective lipids, leading to decreased neuronal damage in models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Ethoxy-2,2-dimethylcyclobutan-1-amine (CID 53619938)

  • Molecular Formula: C₈H₁₇NO
  • Molecular Weight : 143.23 g/mol
  • Key Structural Differences :
    • Replaces the diethyl groups at C2 with dimethyl substituents.
    • Substitutes the methoxy group at C3 with an ethoxy group.
  • Implications :
    • The ethoxy group increases hydrophobicity compared to methoxy but reduces steric bulk compared to diethyl groups.
    • Lower molecular weight (143.23 vs. 171.28) suggests differences in solubility and volatility .

3-Methoxy-2,2-dimethylcyclobutan-1-amine (CAS 1384430-73-2)

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Key Structural Differences :
    • Lacks ethyl groups at C2 (dimethyl instead of diethyl).
    • Retains the methoxy group at C3.
  • Implications: Reduced steric hindrance may enhance reactivity in substitution or coupling reactions.

(1s,3s)-3-(Methoxymethyl)-N-methylcyclobutan-1-amine (CAS 1268521-13-6)

  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Key Structural Differences :
    • Replaces the C3 methoxy group with a methoxymethyl chain.
    • Lacks ethyl substituents at C2.
  • Similar molecular weight to 3-methoxy-2,2-dimethylcyclobutan-1-amine but distinct stereoelectronic properties .

2-Ethyl-2-methoxybutan-1-amine (PubChem CID 15495980)

  • Molecular Formula: C₇H₁₇NO
  • Molecular Weight : 131.22 g/mol
  • Key Structural Differences :
    • Linear butan-1-amine backbone instead of a cyclobutane ring.
    • Branched ethyl and methoxy groups at C2.
  • Higher aliphatic content may enhance lipid solubility compared to cyclic analogs .

3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS 1284247-23-9)

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • Key Structural Differences :
    • Simplifies substituents to dimethyl at C3 and lacks methoxy/ethyl groups.
    • Exists as a hydrochloride salt, enhancing water solubility.
  • Implications :
    • Ionic form facilitates purification and storage but may limit organic-phase reactivity.
    • Smaller size (C₆ vs. C₁₀) could streamline synthetic pathways .

Research Implications

  • Synthetic Utility : The diethyl and methoxy groups in the target compound may confer steric and electronic effects advantageous for metal-catalyzed C–H functionalization, as seen in analogs with directing groups .
  • Safety Considerations : Corrosivity and flammability hazards in analogs (e.g., H314 in ) highlight the need for controlled handling of cyclobutane amines.
  • Pharmacological Potential: Structural similarities to bioactive amines (e.g., diphenylethylamine derivatives ) suggest unexplored therapeutic applications.

Biological Activity

2,2-Diethyl-3-methoxy-N-methylcyclobutan-1-amine is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring with various substituents, suggests a range of possible biological activities, including neuroprotective and anti-inflammatory properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine is C10H22ClNO, with a molecular weight of 207.74 g/mol. The structural features include:

  • Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's reactivity.
  • Ethyl and Methoxy Substituents : These groups may enhance biological activity through various mechanisms.
  • N-Methyl Group : This modification on the nitrogen atom can influence the compound's pharmacokinetics and interaction with biological targets.
Feature Description
Molecular FormulaC10H22ClNO
Molecular Weight207.74 g/mol
Key Structural ComponentsCyclobutane ring, ethyl groups, methoxy group, N-methyl group

Neurological Effects

Research indicates that 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine may exhibit neuroprotective effects. Initial studies suggest that it could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. However, comprehensive studies are required to elucidate these effects further.

Enzyme Interactions

The compound has shown interactions with various enzymes, which may lead to significant biological outcomes:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting cellular pH regulation and neurotransmission pathways.
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which may lead to the formation of active metabolites that interact with other biomolecules.

Study on Neuroprotective Properties

A study investigating the neuroprotective properties of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine demonstrated its potential to reduce oxidative stress in neuronal cells. The findings suggested that the compound could enhance cell survival rates under oxidative conditions.

Anti-inflammatory Activity

Another research study focused on the anti-inflammatory effects of this compound. Results indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Future Research Directions

Despite promising initial findings regarding its biological activity, further research is essential to fully understand the mechanisms of action and therapeutic applications of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • Long-term Efficacy and Safety : Conducting chronic exposure studies in animal models to assess long-term effects and safety profiles.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy in human subjects for specific neurological and inflammatory conditions.

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